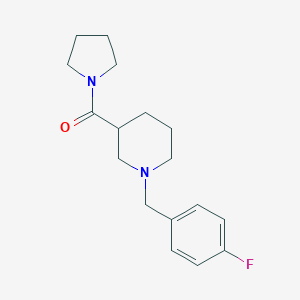

1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as WIN 35428, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of dopamine reuptake into the presynaptic neuron. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. When dopamine is released into the synaptic cleft, it binds to dopamine receptors on the postsynaptic neuron, leading to a series of intracellular signaling events that result in the desired physiological effects. However, excess dopamine in the synaptic cleft can lead to overstimulation of the postsynaptic neuron, which can cause adverse effects such as psychosis and addiction. By blocking the reuptake of dopamine into the presynaptic neuron, 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine neurotransmission and the desired therapeutic effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine are primarily mediated by its effects on dopamine neurotransmission. By increasing the concentration of dopamine in the synaptic cleft, it can improve attention, motivation, and reward processing, which are impaired in disorders such as ADHD and addiction. It can also improve motor function in Parkinson's disease by increasing dopamine neurotransmission in the nigrostriatal pathway. However, excess dopamine neurotransmission can lead to adverse effects such as psychosis and addiction, which are potential limitations of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine for lab experiments is its potent and selective dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. However, its potential for addiction and abuse is a potential limitation, and caution should be exercised when handling and administering the compound.

Direcciones Futuras

There are several future directions for the study of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential application in the treatment of cocaine addiction. Since cocaine acts by blocking dopamine reuptake, 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine may be able to reverse the effects of cocaine by increasing dopamine neurotransmission. Another area of interest is its potential application in the treatment of other psychiatric disorders such as depression and anxiety, which are also associated with dysregulated dopamine neurotransmission. Further studies are needed to explore the full potential of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in these and other areas.

Métodos De Síntesis

The synthesis of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with pyrrolidine-1-carbonyl chloride. The final product is obtained by purification through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.

Aplicaciones Científicas De Investigación

1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. It has been shown to be a potent dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain by blocking its reuptake into the presynaptic neuron. This leads to an increase in dopamine neurotransmission, which has been linked to the therapeutic effects of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.

Propiedades

Nombre del producto |

1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |

|---|---|

Fórmula molecular |

C17H23FN2O |

Peso molecular |

290.38 g/mol |

Nombre IUPAC |

[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C17H23FN2O/c18-16-7-5-14(6-8-16)12-19-9-3-4-15(13-19)17(21)20-10-1-2-11-20/h5-8,15H,1-4,9-13H2 |

Clave InChI |

DUCAGEQAEQJQCQ-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F |

SMILES canónico |

C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)

![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)

![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)

![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)

![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)

![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)

![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)